Product packaging for 2-(6-Methylpyridin-2-yl)ethanamine(Cat. No.:CAS No. 19363-94-1)

2-(6-Methylpyridin-2-yl)ethanamine

Cat. No.: B106186
CAS No.: 19363-94-1
M. Wt: 136.19 g/mol
InChI Key: CDTHKXWPZVCHBX-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)ethanamine ( 19363-94-1) is a chemical compound of interest in scientific research, particularly in medicinal chemistry and as a building block for more complex molecules . It features a pyridine ring, a structure commonly found in pharmaceuticals and agrochemicals due to its physicochemical properties and ability to participate in hydrogen bonding . The 6-methylpyridin-2-yl moiety is a recognized structural component in the design of bioactive molecules. For instance, derivatives containing this group have been investigated as potent inhibitors of enzymes like activin receptor-like kinase 5 (ALK5), which is a target in antifibrosis and cancer research . As a supplier, we provide this compound with a purity of 95% to support your innovative research and development efforts . This product is intended for use in laboratory research only. It is not intended for human or veterinary use, diagnostic use, or any other consumer applications. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B106186 2-(6-Methylpyridin-2-yl)ethanamine CAS No. 19363-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-methylpyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTHKXWPZVCHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363792
Record name 2-(6-methylpyridin-2-yl)ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19363-94-1
Record name 2-(6-methylpyridin-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-methylpyridin-2-yl)ethan-1-amine
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Synthetic Methodologies for 2 6 Methylpyridin 2 Yl Ethanamine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide efficient pathways to construct the 2-(6-Methylpyridin-2-yl)ethanamine molecule. These approaches include the alkylation of a pyridine (B92270) precursor, catalytic hydrogenation of a nitrile intermediate, and the reductive amination of an aldehyde.

Alkylation of 6-Methylpyridine with Ethylene (B1197577) Diamine

The synthesis of this compound via direct alkylation involves the reaction of a 6-methylpyridine derivative with an ethylene diamine equivalent. This pathway typically requires the initial deprotonation of the methyl group on the pyridine ring to form a potent nucleophile. This is often achieved using a strong base like an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA) to generate a lithiated picoline species. This picolyl anion can then react with a suitable electrophile derived from ethylene diamine, such as a 2-haloethylamine (e.g., 2-chloroethylamine), to form the desired carbon-carbon bond.

The success of this alkylation is highly dependent on carefully controlled reaction conditions. The choice of base is critical for efficient deprotonation without undesirable side reactions. Strong, non-nucleophilic bases like LDA are often preferred. The reaction is typically conducted under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) at low temperatures (such as -78 °C) to ensure the stability of the organometallic intermediate. The reaction mixture is often refluxed after the addition of the electrophile to drive the substitution reaction to completion. The selection of the solvent, commonly an ether like tetrahydrofuran (B95107) (THF), is also crucial for stabilizing the anionic intermediate.

Following the reaction, a careful workup and purification sequence is necessary to isolate the target amine. The reaction is typically quenched with water or an aqueous ammonium (B1175870) chloride solution. The crude product is then extracted from the aqueous phase using an organic solvent. Final purification is commonly achieved through vacuum distillation, which separates the desired product from unreacted starting materials and high-boiling-point byproducts. For solid derivatives, recrystallization from a suitable solvent system can be employed to obtain a product of high purity.

Catalytic Hydrogenation of 2-(6-methylpyridin-2-yl)acrylonitrile

Another significant synthetic route is the catalytic hydrogenation of 2-(6-methylpyridin-2-yl)acrylonitrile. This method involves the reduction of both the carbon-carbon double bond and the nitrile functional group in the acrylonitrile (B1666552) precursor.

The starting material, 2-(6-methylpyridin-2-yl)acrylonitrile, can be prepared via a condensation reaction, such as the Knoevenagel condensation, between 6-methylpicolinaldehyde and acetonitrile (B52724) using a basic catalyst.

The subsequent hydrogenation is a critical step where the choice of catalyst and reaction conditions determines the selectivity and yield. The goal is to reduce the acrylonitrile moiety without affecting the aromatic pyridine ring. Catalysts such as Raney Nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂) are commonly employed for this type of transformation. mdma.chillinois.edu The reaction is carried out under a pressurized hydrogen atmosphere. The pressure and temperature are optimized to ensure complete conversion while minimizing side reactions like over-reduction of the pyridine ring.

Table 1: Comparison of Catalysts for Hydrogenation Reactions

CatalystTypical ConditionsAdvantagesConsiderations
Raney Nickel H₂ (pressure varies), 90°C, Methanol/Ammonia (B1221849)Cost-effective, high activity. mdma.chdigitellinc.comCan sometimes require higher temperatures and pressures.
Palladium (Pd/C) H₂ (e.g., 1-10 bar), 80-100°C, various solvents. acs.orgfrontiersin.orgHigh selectivity, effective under milder conditions.Can be more expensive than nickel-based catalysts.
Platinum (PtO₂) H₂ (e.g., 3 atm), Acetic Acid, Room Temp. illinois.eduHighly active, can function at room temperature.Acetic acid as a solvent can influence reactivity.

Reductive Amination of 6-Methylpicolinaldehyde

Reductive amination is a highly versatile and widely used method for amine synthesis. frontiersin.org This process converts 6-methylpicolinaldehyde into this compound in a one-pot reaction. The synthesis proceeds via the formation of an intermediate imine, which is subsequently reduced to the final amine. mdma.chyoutube.com

The reaction involves condensing the aldehyde with an ammonia source (such as aqueous or anhydrous ammonia) to form the imine. researchgate.net This intermediate is not isolated but is reduced in situ. A variety of reducing agents can be used, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ with a metal catalyst like Nickel, Cobalt, or Palladium). acs.orgyoutube.comorganic-chemistry.org

Reaction temperature is a key parameter that influences both the rate of reaction and the product distribution. The optimal temperature depends on the specific catalyst and substrate being used. For many reductive aminations using metal catalysts and H₂, temperatures in the range of 60-100°C are common. acs.org

For instance, studies on the reductive amination of other aldehydes have shown a clear temperature dependence. Using a cobalt-based catalyst, an optimal temperature of 80°C under 1 bar of hydrogen was found to give high yields of the primary amine. acs.org Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can promote the formation of secondary and tertiary amine byproducts or lead to catalyst degradation. frontiersin.org

Table 2: Effect of Temperature on Reductive Amination Yields (Illustrative Example)

EntryReactantTemperature (°C)Pressure (bar H₂)CatalystYield of Primary Amine
1Heptaldehyde601CoCl₂/NaBH₄Moderate
2Heptaldehyde801CoCl₂/NaBH₄High (>99%) acs.org
3Heptaldehyde1001CoCl₂/NaBH₄High, potential for byproducts
4Ketones50-60~0.6 MPaRaney NickelGood
5Ketones90-100~0.6 MPaRaney NickelGood

Data is illustrative of general trends in reductive amination and based on findings for similar substrates. acs.orgresearchgate.net

Impact of Hydrogen Pressure (e.g., 3–5 atm) on Yield and Purity

The catalytic hydrogenation of nitriles to primary amines is a well-established but sensitive process. wikipedia.org The pressure of hydrogen gas is a critical parameter that can significantly influence the reaction's outcome, particularly the selectivity towards the desired primary amine. wikipedia.org

In the synthesis of this compound from its corresponding nitrile precursor, hydrogen pressure must be carefully optimized. While very high pressures (e.g., 600 to 2500 psig) have been used historically, modern methods often employ milder conditions. google.com The pressure range of 3–5 atmospheres (approximately 44 to 74 psig) is a common operational window.

The primary challenge in nitrile reduction is preventing the formation of secondary and tertiary amine impurities. wikipedia.org These byproducts arise when the initially formed primary amine attacks the intermediate imine species. wikipedia.org The choice of catalyst, solvent, temperature, and hydrogen pressure are all crucial factors in minimizing these side reactions. wikipedia.org

Generally, increasing hydrogen pressure can enhance the rate of reaction. However, excessively high pressure does not always improve conversion or selectivity and may not be necessary with an efficient catalyst system. nih.gov For substrates with steric hindrance, such as those with a methyl group ortho to the reacting side chain, a higher hydrogen pressure may be required to achieve a quantitative yield. nih.gov Conversely, some rhodium-catalyzed systems have demonstrated high conversion and selectivity at advantageously low pressures of about 15 to 200 psig (1 to 13.6 atm). google.com

Table 1: General Impact of Hydrogen Pressure on Nitrile Hydrogenation

Pressure RangePotential Effects on Yield and PurityNotes
Low (1-5 atm) May require longer reaction times or more active catalysts. Can be highly selective for primary amines if other conditions are optimized. google.comFavorable for process safety and cost-effectiveness.
Moderate (5-40 atm) Often provides a good balance between reaction rate and selectivity. researchgate.net A common range for many laboratory and industrial preparations.Sterically hindered substrates may benefit from pressures in the upper end of this range. nih.gov
High (>40 atm) Increases reaction rate but may also increase the formation of secondary and tertiary amine byproducts if not carefully controlled. wikipedia.orggoogle.comHistorically common but often avoidable with modern catalysts.

Synthesis from 2-Vinylpyridine Derivatives with Methyl Substituents

An alternative synthetic route to ethanamine-substituted pyridines involves starting with a vinylpyridine derivative. For the target compound, this would involve a reaction with 2-vinyl-6-methylpyridine. The synthesis of various methylpyridines can be achieved through the condensation of acetylene (B1199291) and ammonia over specific catalysts, potentially providing access to substituted vinylpyridine precursors. semanticscholar.org

The conversion of the vinyl group to an aminoethyl group can be accomplished through a hydroamination reaction. This process involves the addition of an amine (like ammonia) across the double bond of the vinyl group. This reaction can be catalyzed by alkali metals or transition metal complexes to yield the desired 2-(pyridin-2-yl)ethanamine scaffold.

Synthesis of Related Pyridin-2-yl-ethanamine Scaffolds

The foundational pyridin-2-yl-ethanamine structure is a versatile building block for creating a library of derivative compounds through further reactions.

Alkylation of Pyridine-2-yl-ethanamine with Dimethylamine

The primary amine of a pyridin-2-yl-ethanamine can be alkylated to form secondary or tertiary amines. The reaction with dimethylamine, or a suitable methylating agent, introduces two methyl groups onto the nitrogen atom. This is typically achieved by reacting 2-(pyridin-2-yl)ethanamine with an excess of a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base to neutralize the acid formed.

A more direct approach involves reductive amination, where 2-(pyridin-2-yl)ethanamine is treated with formaldehyde (B43269) in the presence of a reducing agent such as sodium borohydride or formic acid. This method efficiently yields the N,N-dimethylated product, 2-(N,N-Dimethylamino)-2-(pyridin-4-yl)ethylamine. chemimpex.com

Table 2: General Scheme for Alkylation with Dimethylamine

ReactantReagentProduct
Pyridin-2-yl-ethanamineFormaldehyde, Formic Acid (Eschweiler–Clarke reaction)N,N-dimethyl-2-(pyridin-2-yl)ethanamine
Pyridin-2-yl-ethanamineMethyl Iodide, Base (e.g., K₂CO₃)N,N-dimethyl-2-(pyridin-2-yl)ethanamine

Condensation Reactions for Schiff Base Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are readily synthesized by the condensation of a primary amine, such as pyridin-2-yl-ethanamine, with a carbonyl compound (an aldehyde or ketone). jocpr.com The reaction is typically reversible and is often carried out with acid catalysis and the removal of water to drive the equilibrium towards the product. jocpr.comnajah.edu A wide variety of aromatic or heterocyclic aldehydes can be used to create a diverse range of Schiff base derivatives. nih.gov

When the amine or carbonyl precursor is chiral, or when a chiral catalyst is employed, the synthesis of Schiff bases can be rendered asymmetric. This approach is crucial for producing enantiomerically pure compounds. For instance, the condensation of an achiral amine with a chiral aldehyde can lead to the formation of diastereomeric Schiff bases that can potentially be separated. Alternatively, using chiral metal complexes as catalysts can influence the stereochemical outcome of the condensation, leading to one enantiomer in excess. researchgate.net Such asymmetric Schiff bases are valuable ligands in coordination chemistry and catalysis. researchgate.net

While simple Schiff base formation from an amine and a carbonyl compound is usually acid-catalyzed, the synthesis of more complex amide derivatives requires the use of coupling reagents. jocpr.com N,N'-Carbonyldiimidazole (CDI) is a widely used reagent for this purpose. wikipedia.orgcommonorganicchemistry.com It is known for being a safer alternative to phosgene (B1210022) and for producing clean byproducts. commonorganicchemistry.comyoutube.com

CDI functions by activating a carboxylic acid. The acid first reacts with CDI to form a highly reactive acyl-imidazole intermediate. youtube.com This intermediate then readily reacts with a primary amine, such as pyridin-2-yl-ethanamine, to form a stable amide bond. The byproducts of this reaction are carbon dioxide and imidazole, which are relatively benign and easily removed. wikipedia.orgyoutube.com This method is exceptionally useful for peptide synthesis and for linking the pyridin-2-yl-ethanamine scaffold to other molecules via an amide bridge under mild conditions. youtube.com

General Methods for Pyridin-2-yl-methylamine Derivatives

General synthetic routes applicable to the broader class of pyridin-2-yl-methylamine derivatives provide a foundation for accessing the target compound and its analogues.

For instance, the reaction of a cyanohydrin with a pyridin-2-yl-methylamine in the presence of a reducing agent can yield the desired product in high purity after chromatographic separation. google.com This method has been shown to be effective, with yields of up to 94% being reported for the base product. google.com Salification with an appropriate acid, such as glycolic acid, can then be used to form a stable crystalline salt. google.com

Table 1: Example of Reductive Amination for Pyridin-2-yl-methylamine Derivative Synthesis google.com

ReactantsReagentsProduct Yield
Cyanohydrin (formula III)Pyridin-2-yl-methylamine (formula IV), Boron HydrideHigh (e.g., 94%)
2-carboxamido-5-methyl-6-methylaminopyridineLithium aluminum hydride-

The Gabriel synthesis, a well-established method for forming primary amines, utilizes a phthalimide (B116566) as a protected nitrogen source. thieme-connect.dersc.org The cleavage of the phthaloyl protecting group is a critical step in this synthesis. While traditional methods involved harsh conditions like refluxing with strong acids or high temperatures under pressure, milder and more efficient methods are now preferred. google.com

Hydrazinolysis, the use of hydrazine (B178648) to cleave the phthalimide, is a significant advancement and remains a method of choice. thieme-connect.de This approach is generally more efficient than base hydrolysis. thieme-connect.de An alternative, efficient, two-stage, one-flask operation involves the use of sodium borohydride in 2-propanol, followed by acetic acid. organic-chemistry.org This method is particularly useful for deprotecting phthalimides of α-amino acids without significant loss of optical activity. organic-chemistry.org More recently, monoethanolamine has been shown to be an effective reagent for cleaving phthalimides at temperatures between 60 to 100 °C, offering a simple work-up procedure. google.com

Table 2: Reagents for Phthalimide Cleavage

ReagentConditionsAdvantages
Hydrazine-Milder and more efficient than hydrolysis. thieme-connect.de
Sodium Borohydride/Acetic AcidTwo-stage, one-flask. organic-chemistry.orgEfficient, no measurable loss of optical activity for α-amino acids. organic-chemistry.org
Monoethanolamine60-100 °C. google.comSimple work-up. google.com

Functionalization of Amines via C-H Bond Functionalization

Direct C-H bond functionalization represents a powerful and atom-economical strategy for synthesizing complex molecules from simpler precursors. rsc.org This approach avoids the need for pre-functionalized starting materials and reduces waste. rsc.org In the context of pyridinyl amines, C-H functionalization can be used to introduce a variety of substituents, enabling the exploration of chemical space for SAR studies. rsc.orgbeilstein-journals.org

The development of methods for the C-H bond functionalization of amines is a topic of significant interest. thieme-connect.com A variety of mechanistically diverse methods have been developed to functionalize sp3 C-H bonds in amines and their derivatives. thieme-connect.com These methods are often catalyzed by transition metals, which can activate the otherwise inert C-H bond. beilstein-journals.org For example, iridium-catalyzed C-H alkylation of pyridines has been reported. beilstein-journals.org Protecting-group-free approaches for the α-functionalization of cyclic secondary amines have also been developed, utilizing intermolecular hydride transfer to generate an imine intermediate that is subsequently captured by a nucleophile. nih.gov

Strategies for Derivative Synthesis for Structure-Activity Relationship (SAR) Studies

The synthesis of derivatives is crucial for understanding how structural modifications impact the biological activity of a compound.

The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq Substitution, when it does occur, typically happens at the 3-position. uoanbar.edu.iq However, the presence of activating groups or specific reaction conditions can direct substitution to other positions. For SAR studies, introducing substituents at the 4-position of the pyridine ring can provide valuable information. While direct electrophilic substitution at the 4-position of an unsubstituted pyridine is difficult, it can be achieved if the ring is sufficiently activated by electron-donating groups. abertay.ac.uk For instance, the presence of a strongly electron-donating group like an amino or hydroxy group can direct bromination to the ortho or para position. abertay.ac.uk

The oxidation of the pyridine nitrogen to form an N-oxide is a common strategy to modify the electronic properties of the pyridine ring and to facilitate further functionalization. semanticscholar.org Pyridine N-oxides are more reactive towards both electrophilic and nucleophilic reagents than the parent pyridine. semanticscholar.org This increased reactivity can be exploited for the synthesis of a wide range of substituted pyridines. semanticscholar.org

The generation of N-oxides is typically achieved by treating the pyridine derivative with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. abertay.ac.ukgoogle.com The resulting N-oxide can then undergo various reactions, including amination, arylation, and cyanation, often with regioselectivity for the 2-position. semanticscholar.orgnih.gov The N-oxide functionality can also be readily removed by deoxygenation under mild conditions if desired. semanticscholar.org

Nucleophilic Substitution Reactions of the Ethanamine Group

The primary amine of the ethanamine group in pyridin-2-ylethanamine derivatives is a potent nucleophile, readily participating in reactions with a variety of electrophiles. This reactivity allows for the straightforward introduction of diverse functional groups, leading to a wide array of derivatives. A key example of this is the reaction of the amine with thiophosgene (B130339) to form an isothiocyanate.

In this type of transformation, the nitrogen atom of the amine attacks the electrophilic carbon atom of thiophosgene. This is demonstrated in the synthesis of 3-chloro-2-(2-isothiocyanatoethyl)-5-(trifluoromethyl)pyridine from its corresponding ethanamine precursor. lew.ro The reaction is typically performed in a biphasic system, such as dichloromethane (B109758) and an aqueous sodium hydrogen carbonate solution, at reduced temperatures to control reactivity. lew.ro The amine, dissolved in the organic solvent, is added to the cooled mixture containing thiophosgene, initiating the nucleophilic substitution process that ultimately yields the isothiocyanate functional group. lew.ro

This reaction highlights the utility of the ethanamine's nucleophilicity to build more complex and reactive molecules. Other electrophilic partners can also be employed, such as acyl chlorides or sulfonyl chlorides, to form amides and sulfonamides, respectively, further showcasing the versatility of the ethanamine group in nucleophilic substitution reactions.

Coupling Reactions for Complex Structures in Medicinal Chemistry

The 2-pyridinylethanamine framework is a recognized "satellite" structure in medicinal chemistry, forming the basis of various biologically active agents. beilstein-journals.org For instance, the closely related compound Betahistine, a 2-(2-aminoethyl)pyridine (B145717) derivative, is an active drug used for treating vestibular disorders. beilstein-journals.org To create more complex molecules and explore new therapeutic possibilities, the simple ethanamine structure is often elaborated through coupling and cyclization reactions.

Derivatives such as isocyanates and isothiocyanates, synthesized from the primary amine, are excellent precursors for these transformations. nih.gov These reactive intermediates can undergo cyclization reactions with appropriately functionalized partners to construct intricate heterocyclic systems. nih.gov For example, isothiocyanates can react with o-aminonitrile or o-aminoester compounds to build fused pyrimidine (B1678525) rings, a common scaffold in medicinal chemistry. nih.gov This strategy involves an initial coupling of the isothiocyanate with the amine of the reaction partner, followed by an intramolecular cyclization to yield the final, complex structure.

This two-step approach—first converting the stable primary amine into a reactive isothiocyanate or isocyanate handle, and then using it in a subsequent coupling or cyclization reaction—is a powerful method for accessing complex, drug-like molecules from simple 2-pyridinylethanamine starting materials.

Synthesis of Isothiocyanates and Isocyanates from 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine

A convenient and well-documented synthetic route has been developed for producing isothiocyanates and isocyanates from 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine. lew.ro These products are valuable as reactive intermediates for the synthesis of agrochemicals and pharmaceuticals. lew.ro The presence of the trifluoromethyl group is often desired in these fields as it can significantly alter the biological and physical properties of a molecule. lew.ro

The synthesis of the isothiocyanate, specifically 3-chloro-2-(2-isothiocyanatoethyl)-5-(trifluoromethyl)pyridine, is achieved by treating the starting amine with thiophosgene. lew.ro The reaction is conducted in a heterogeneous mixture of dichloromethane (DCM) and an aqueous solution of sodium hydrogen carbonate. The mixture is cooled to 0°C before the dropwise addition of thiophosgene, followed by the addition of the amine dissolved in DCM. lew.ro The reaction is then allowed to warm to room temperature to proceed to completion. lew.ro

Alternative methods for synthesizing isothiocyanates from primary amines often involve reagents like carbon disulfide in combination with a coupling agent or phenyl chlorothionoformate. organic-chemistry.orgchemrxiv.org

Table 1: Synthesis of an Isothiocyanate Derivative

Starting Material Reagent Solvent System Product

Chemical Reactivity and Transformation of 2 6 Methylpyridin 2 Yl Ethanamine

Oxidation Reactions

Oxidation of 2-(6-Methylpyridin-2-yl)ethanamine can selectively target the nitrogen atom of the pyridine (B92270) ring.

The pyridine nitrogen in this compound can be oxidized to form the corresponding N-oxide. This transformation is a common reaction for pyridine and its derivatives. wikipedia.orgthieme-connect.de The reaction introduces a formal positive charge on the ring nitrogen and a negative charge on the oxygen atom, significantly altering the electronic properties of the pyridine ring. thieme-connect.de This N-oxide functionality makes the ortho and para positions of the ring more susceptible to nucleophilic attack. thieme-connect.de

Common oxidizing agents are employed to achieve this transformation, with reaction conditions varying based on the specific reagent used.

Oxidizing AgentTypical ConditionsProduct
Hydrogen Peroxide (H₂O₂)Often used in the presence of a catalyst.This compound N-oxide
Peroxy acids (e.g., m-CPBA)Reaction in a suitable organic solvent.This compound N-oxide
Potassium Permanganate (KMnO₄)Controlled conditions to avoid over-oxidation.This compound N-oxide

This table presents common reagents for the N-oxidation of pyridine derivatives.

The formation of the N-oxide is a key step in many synthetic pathways, as the N-oxide group can direct further functionalization of the pyridine ring or be removed later in a synthetic sequence. thieme-connect.denih.gov

Reduction Reactions

The pyridine ring of this compound is susceptible to reduction under specific conditions, leading to the formation of piperidine (B6355638) derivatives.

The aromatic pyridine ring can be fully hydrogenated to yield the corresponding piperidine ring. This reduction converts the planar, aromatic heterocycle into a saturated, aliphatic cyclic amine. This transformation drastically changes the geometry and basicity of the nitrogen-containing ring. The resulting compound is 2-(6-methylpiperidin-2-yl)ethanamine.

This reduction is typically accomplished through catalytic hydrogenation or with chemical reducing agents. uoanbar.edu.iq

Reduction MethodReagent/CatalystProduct
Catalytic HydrogenationH₂ gas with a metal catalyst (e.g., Ni, Pt, Pd)2-(6-methylpiperidin-2-yl)ethanamine
Chemical ReductionSodium metal in ethanol (B145695) (Na/EtOH)2-(6-methylpiperidin-2-yl)ethanamine

This table outlines common methods for the reduction of the pyridine ring.

Furthermore, related synthetic methodologies, such as the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines using a ruthenium catalyst, can produce chiral primary amines that are structural analogues of this compound. acs.org This highlights the broader context of reduction reactions in synthesizing related amine derivatives. acs.org

Substitution Reactions

Substitution reactions can occur on either the pyridine ring or at the ethanamine side chain, governed by the electronic nature of the respective sites.

The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution compared to benzene (B151609). uoanbar.edu.iq This is due to the electron-withdrawing inductive effect of the nitrogen atom. uoanbar.edu.iq Any electrophilic attack requires vigorous conditions. uoanbar.edu.iq

The directing effect of the substituents must be considered. The alkyl groups (methyl and ethanaminoethyl) are weakly activating and direct ortho and para. However, the deactivating effect of the ring nitrogen is the dominant factor. In an acidic medium, the pyridine nitrogen is protonated, further deactivating the ring. Substitution preferentially occurs at the C-3 and C-5 positions, which are meta to the nitrogen atom, as the carbocation intermediates for attack at these positions are less destabilized. uoanbar.edu.iq

Position of AttackStability of IntermediateLikelihood
C-2 (ortho)Unstable (positive charge on nitrogen)Low
C-3 (meta)More stableHigh
C-4 (para)Unstable (positive charge on nitrogen)Low
C-5 (meta)More stableHigh

This table summarizes the regioselectivity of electrophilic substitution on the pyridine ring.

The primary amine of the ethanamine group is a nucleophile and can readily participate in substitution reactions. While substitution of the entire ethanamine group is challenging, reactions at the amine nitrogen are common. These include alkylation and acylation, where the nitrogen atom attacks an electrophilic carbon.

For instance, the amine can be acylated by reacting with acyl chlorides or anhydrides to form amides. It can also be alkylated with alkyl halides.

A related reaction involves the deprotonation of the carbon adjacent to the pyridine ring (the α-carbon of the ethyl group). The acidity of this position is increased by the electron-withdrawing pyridine ring. nih.gov Treatment with a strong base like n-butyllithium (n-BuLi) can generate a carbanion, a potent nucleophile. nih.gov This nucleophile can then react with various electrophiles, such as epoxides, in a nucleophilic substitution/ring-opening reaction to form new carbon-carbon bonds, effectively substituting a hydrogen on the side chain. nih.gov

Complex Formation and Ligand Properties

The chemical behavior of this compound is significantly influenced by its capacity to form complexes with metal ions, a property attributable to its nitrogen-rich structure. This section explores the coordination chemistry of this compound, with a particular focus on its interactions with copper(I) and palladium(II).

This compound and its derivatives are effective ligands in coordination chemistry due to the presence of multiple nitrogen atoms that can donate lone pairs of electrons to a metal center. The pyridine and ethylamine (B1201723) moieties provide two potential binding sites, allowing the molecule to act as a bidentate ligand, chelating to a metal ion to form a stable ring structure. This chelation enhances the stability of the resulting metal complexes. The nitrogen atoms in the pyridine ring and the amino group are strong nucleophiles, readily forming coordinate bonds with transition metals. mdpi.com The specific geometry and properties of the resulting complexes can be influenced by various factors, including the nature of the metal ion and the substituents on the ligand. rsc.org

The coordination of this compound derivatives with copper(I) has been a subject of significant research interest, particularly in the context of modeling the active sites of copper-containing enzymes and understanding copper(I)-dioxygen reactivity.

The presence of a methyl group at the 6-position of the pyridine ring in this compound derivatives introduces steric hindrance that significantly impacts the coordination geometry and reactivity of its copper(I) complexes. nih.gov This steric bulk can prevent the copper(I) complex from adopting a three-coordinate geometry, which would require a shorter Cu-N(pyridine) bond distance. Instead, a four-coordinate, distorted tetrahedral geometry is often favored, resulting in longer Cu-N bond lengths.

This steric influence is clearly demonstrated in the dioxygen reactivity of copper(I) complexes. For instance, a copper(I) complex with a derivative of this compound containing a 6-methyl group predominantly forms a (μ-η²:η²-peroxo)dicopper(II) complex upon reaction with dioxygen. nih.gov In contrast, a similar ligand lacking the 6-methyl group yields a bis(μ-oxo)dicopper(III) complex under identical conditions. nih.gov This highlights how the steric demands of the 6-methyl group can direct the outcome of the reaction with molecular oxygen. nih.gov

PropertyWith 6-Methyl GroupWithout 6-Methyl GroupReference
Favored Coordination GeometryFour-coordinate (distorted tetrahedral)Three-coordinate
Cu-N(pyridine) Bond DistanceLongerShorter
Product with Dioxygen(μ-η²:η²-peroxo)dicopper(II) complexbis(μ-oxo)dicopper(III) complex nih.gov

The reaction of copper(I) complexes of this compound derivatives with dioxygen (O₂) is a key area of study, driven by the desire to model the oxygen-activating capabilities of copper-containing enzymes like hemocyanin and tyrosinase. acs.orgnih.gov These reactions can lead to the formation of different copper-dioxygen species, including superoxo, peroxo, and oxo complexes. nih.govumn.edu

As previously mentioned, the steric and electronic properties of the ligand play a crucial role in determining the nature of the resulting copper-dioxygen species. nih.gov The presence of the 6-methyl group on the pyridine ring of this compound-based ligands favors the formation of (μ-η²:η²-peroxo)dicopper(II) complexes. nih.gov These peroxo complexes can be in equilibrium with bis(μ-oxo)dicopper(III) isomers, and subtle changes in the ligand structure can shift this equilibrium. nih.gov The peroxo complexes can undergo O-O bond homolysis, a rate-determining step in subsequent reactions like oxidative N-dealkylation. nih.gov

Ligand FeatureResulting Copper-Dioxygen SpeciesReference
6-Methyl substituent on pyridine(μ-η²:η²-peroxo)dicopper(II) nih.gov
No 6-Methyl substituentbis(μ-oxo)dicopper(III) nih.gov
Smallest N-alkyl groupsMixed-valence trinuclear copper(II, II, III) with μ₃-oxo bridges nih.gov

Complexes of palladium(II) with ligands similar to this compound have been investigated for their potential applications in catalysis. For instance, dichlorido{N-[(5-methylthiophen-2-yl)methylidene]-2-(pyridin-2-yl)ethanamine-κ²N,N′}palladium(II) is a stable complex with a distorted square-planar geometry. researchgate.net Such imino-pyridyl palladium(II) complexes are explored as alternatives to expensive and sensitive phosphine-based catalysts in processes like methoxycarbonylation. researchgate.net The bidentate coordination of the ligand to the palladium center forms a stable chelate ring, which is a desirable feature for a catalyst precursor. researchgate.net

Iron(II) Thiocyanate (B1210189) Complexes with Tripodal Ligands

The this compound moiety is a key component in the design of tripodal ligands for coordination chemistry. These ligands, often featuring a central nitrogen atom from which three arms extend, can chelate metal ions. The incorporation of the 6-methylpyridine group significantly influences the properties of the resulting metal complexes, particularly with iron(II) thiocyanate.

Research into iron(II) dithiocyanate complexes with tripodal ligands derived from tris(pyridine-2-ylmethyl)amine (tmpa) has shown that substitution on the pyridine rings plays a critical role in determining the spin state of the iron(II) center. researchgate.netresearchgate.net The introduction of a methyl group at the 6-position of the pyridine ring, as is present in this compound, introduces steric hindrance around the metal coordination site. researchgate.net This steric bulk weakens the ligand field strength.

In the case of iron(II) thiocyanate complexes, a weaker ligand field is less able to overcome the spin-pairing energy of the d-electrons. Consequently, complexes containing the 6-methylpyridine motif tend to remain in a high-spin state across a wide range of temperatures. researchgate.netresearchgate.net For example, a series of iron(II) dithiocyanate complexes with tripodal ligands bearing 6-methylpyridyl groups were all found to be in the high-spin state between 5 K and 300 K, as confirmed by magnetic susceptibility measurements and Mössbauer spectroscopy. researchgate.net

Table 1: Spin State of Iron(II) Thiocyanate Complexes with Related Tripodal Ligands

LigandSpin StateTemperature Range (K)Reference
6-Me2tmpaHigh-Spin5 - 300 researchgate.net
6-Me2pmeaHigh-Spin5 - 300 researchgate.net
6-Me2-uns-penpHigh-Spin5 - 300 researchgate.net

This predictable influence on the spin state makes ligands incorporating the this compound framework valuable tools for designing iron(II) complexes with specific magnetic properties.

Reactions as a Building Block in Organic Synthesis

The presence of a reactive primary amine and a functionalizable pyridine ring makes this compound a valuable starting material and intermediate in various organic syntheses.

Synthesis of Complex Organic Molecules

The structural features of this compound allow it to be used as a scaffold for the construction of more elaborate molecular architectures. A closely related compound, (6-methylpyridin-2-yl)methylamine, is recognized for its utility as a building block in organic synthesis and as a ligand in coordination chemistry. The primary amine group of this compound can readily undergo reactions such as alkylation, acylation, and condensation to introduce new functional groups and build up molecular complexity. For instance, it can be a precursor in the template synthesis of macrocyclic molecules. researchgate.net

Utilization in Medicinal Chemistry

Pyridine-containing compounds are a cornerstone of medicinal chemistry, with this heterocyclic motif being a privileged structure in drug design. The analog (6-methylpyridin-2-yl)methylamine and its derivatives have been investigated for their potential as bioactive compounds in drug discovery. The broader class of 2-heteroarylethylamines, to which this compound belongs, has shown a wide range of biological activities.

Precursor for Pharmaceuticals and Agrochemicals

The 6-methylpyridine moiety is found in various active pharmaceutical ingredients. While direct synthesis from this compound is not extensively documented in publicly available literature, the use of structurally similar compounds as intermediates is known.

In the realm of agrochemicals, pyridine derivatives are also of significant interest. For example, new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one have been synthesized and shown to possess phytotoxic activity, suggesting their potential as lead structures for the development of new herbicides. nih.gov This indicates the potential for other 6-methylpyridine derivatives to be explored for agrochemical applications.

Role in Synthesis of Heterocyclic Compounds

The this compound molecule can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. The primary amine offers a reactive handle for cyclization reactions. For instance, it can be envisioned as a starting material for creating fused systems like imidazo[1,5-a]pyridines or pyrazino[1,2-a]pyridines through reactions with appropriate bifunctional reagents. The synthesis of various heterocyclic compounds often utilizes building blocks containing amine functionalities to construct new rings. Multicomponent reactions, which are efficient methods for synthesizing complex molecules, frequently employ amine-containing compounds. thieme-connect.de For example, the synthesis of 6-(2-pyridinyloxy)imidazo[2,1-b] researchgate.netthiazine derivatives has been reported, demonstrating the utility of pyridine derivatives in constructing fused heterocyclic systems. researchgate.net

Applications in Biological and Medicinal Chemistry

Pharmacological Research and Therapeutic Potential

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting significant effects on the CNS. nih.gov However, detailed pharmacological profiling of 2-(6-Methylpyridin-2-yl)ethanamine is not presently available. The following sections outline key areas where research would be critical to elucidating its potential therapeutic value.

Modulation of Receptor Activity

At present, there is no specific data from receptor binding assays or functional studies that details the interaction of this compound with any known biological receptors. The structural similarity to other bioactive phenethylamines and pyridine derivatives suggests potential interactions with various receptor systems, such as those for neurotransmitters. mdpi.com For instance, different pyridine derivatives have been identified as antagonists for receptors like the metabotropic glutamate (B1630785) receptor 5 (mGluR5). medchemexpress.eu However, without empirical data, the receptor modulation profile of this compound remains speculative.

Implications in Treating Synaptic Dysfunction (e.g., depression, anxiety disorders)

Given that many CNS-active compounds exert their effects by modulating synaptic function, investigating the potential of this compound in models of synaptic dysfunction is a logical step. The metabotropic glutamate receptor subtype 5 (mGluR5), for example, has been implicated in anxiety and depression. medchemexpress.eu While some N-(6-methylpyridin-yl)-substituted aryl amides have been explored as mGluR5 antagonists, there is no direct evidence to suggest that this compound shares this activity or has implications for treating conditions like depression or anxiety. medchemexpress.eu

Cognitive Enhancements via NMDA Receptor Activity Modulation

The N-methyl-D-aspartate (NMDA) receptor is a key target for cognitive enhancement due to its central role in synaptic plasticity and learning. nih.gov Modulation of NMDA receptor activity can be achieved through various mechanisms, including interactions with the glycine (B1666218) binding site. medchemexpress.com While some pyridine alkaloids are known to interact with NMDA receptors, there are currently no studies demonstrating that this compound modulates NMDA receptor activity or possesses cognitive-enhancing properties. nih.gov

Anti-inflammatory Properties (e.g., reduction of cytokine production)

Certain pyridine derivatives have demonstrated anti-inflammatory effects. For example, some 3-hydroxy pyridine-4-one derivatives have shown significant anti-inflammatory activity, which is thought to be related to their iron-chelating properties. nih.gov The inflammatory response involves a complex cascade of mediators, including cytokines, and multiple cytokines can inhibit the proliferation of certain cells. nih.gov However, there is no available research to indicate that this compound possesses anti-inflammatory properties or has any effect on cytokine production.

Potential as a Pharmacological Agent Affecting the Central Nervous System

The pyridine ring is a common feature in many compounds with CNS activity. nih.gov The basic nitrogen atom in the pyridine ring often plays a crucial role in the pharmacological profile of these drugs. nih.gov While the general class of pyridine alkaloids has been a rich source of CNS-active compounds, the specific potential of this compound as a pharmacological agent affecting the central nervous system has not been evaluated in any published studies.

Development of Novel Therapeutic Agents in Neuropharmacology

The development of novel therapeutic agents often relies on the exploration of new chemical scaffolds. While derivatives of 2-phenethylamines have been extensively studied in medicinal chemistry for their diverse biological activities, specific research into leveraging the this compound structure for the development of new neuropharmacological agents is not apparent in the current scientific literature. mdpi.com

Scaffold for Anticancer Drug Design via Enzyme Inhibition

The pyridine moiety is a prevalent feature in a multitude of anticancer agents. Research into pyridine-containing compounds has revealed their potential to inhibit key enzymes involved in cancer progression. For instance, various pyridine derivatives have been synthesized and evaluated for their anticancer properties, demonstrating activities such as the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis. One study reported that certain pyridine-ureas exhibited significant anti-proliferative effects against various cancer cell lines, with some compounds showing VEGFR-2 inhibitory activity at micromolar concentrations. mdpi.com Another avenue of investigation involves the inhibition of phosphodiesterases (PDEs), with some 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles showing potent PDE3A inhibitory effects and corresponding cytotoxic activity against cancer cell lines. nih.gov These findings underscore the potential of the pyridine scaffold, as found in this compound, for the design of novel enzyme inhibitors for cancer therapy.

Table 1: Anticancer Activity of Selected Pyridine Derivatives

Compound Class Target Observed Activity Reference
Pyridine-ureas VEGFR-2 IC50 values of 3.93 to 5.0 µM mdpi.com
6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles PDE3A IC50 of 3.76 nM for the most potent compound nih.gov
1,2,3-Triazolyl-pyridine hybrids Aurora B kinase Promising anti-hepatic carcinoma candidates nih.gov

Studies Related to Neurotransmitter Systems

The structural motif of an aromatic ring linked to an ethanamine chain is a classic pharmacophore for targeting neurotransmitter systems. While direct studies on this compound are limited, research on related structures provides insights into its potential neurological activities. For example, a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides demonstrated high binding affinity for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors. nih.gov The most promising compound from this series exhibited significantly more potent binding to both receptors compared to the established drug, metoclopramide. nih.gov Furthermore, the synthesis and evaluation of an amide derived from amantadine (B194251) and 2-methylcinnamic acid showed potential ameliorating effects in an experimental model of Parkinson's disease, suggesting that novel compounds incorporating related structural elements could be valuable for treating neurodegenerative disorders. mdpi.com These studies highlight the potential for derivatives of this compound to interact with key receptors in the central nervous system.

Mechanism of Action Studies

Understanding the mechanism of action at a molecular level is crucial for the development of any therapeutic agent. For this compound, this would involve identifying its specific molecular targets and elucidating how it modulates their activity.

Interaction with Specific Molecular Targets (e.g., enzymes, receptors)

Based on the activities of structurally similar compounds, potential molecular targets for derivatives of this compound could include enzymes such as VEGFR-2 and phosphodiesterases in the context of cancer, and neurotransmitter receptors like dopamine and serotonin receptors for neurological applications. mdpi.comnih.govnih.gov Molecular docking studies on various pyridine derivatives have helped to predict and rationalize their binding interactions with these targets. For instance, docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been used to explore their binding mechanisms to cyclin-dependent kinases (CDK2/4/6), which are key regulators of the cell cycle and important targets in cancer therapy. nih.gov

Modulation of Target Activity Leading to Biological Effects

The interaction of a molecule with its target leads to a modulation of the target's activity, which in turn produces a biological effect. In the case of enzyme inhibition, as seen with pyridine derivatives targeting VEGFR-2, this would lead to a downstream inhibition of angiogenesis, thereby impeding tumor growth. mdpi.com For compounds targeting neurotransmitter receptors, binding can either activate (agonist activity) or block (antagonist activity) the receptor, leading to a variety of physiological responses in the central nervous system. nih.gov The specific biological effect would be dependent on the nature of the derivative and the specific receptor subtype it interacts with.

Biological Evaluation of Derivatives

The biological evaluation of derivatives is a critical step in drug discovery. By systematically modifying the core structure of this compound, it may be possible to develop compounds with enhanced potency and selectivity for specific biological targets. The literature contains numerous examples of the biological evaluation of pyridine derivatives, showcasing a wide range of activities.

Table 2: Biological Activities of Various Pyridine Derivatives

Derivative Class Biological Activity Assays Used Reference
Pyridine-ureas Anticancer In vitro proliferation assays, VEGFR-2 inhibition assay mdpi.com
Tetralin-pyridine hybrids Anticancer MTT assay on HCT116 and MCF-7 cell lines arkat-usa.org
6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles Anticancer, PDE3 inhibition Cytotoxicity assays, PDE3A inhibitory effects nih.gov
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine complexes Antimicrobial Agar well diffusion method semanticscholar.org

These evaluations often involve a combination of in vitro assays to determine activity against specific cell lines or molecular targets, followed by in vivo studies in animal models to assess efficacy and pharmacokinetics. The diverse biological activities reported for pyridine derivatives suggest that the this compound scaffold is a promising starting point for the development of new therapeutic agents.

Cytostatic Activity Against Tumor Cell Lines

While direct studies on the cytostatic activity of this compound are not extensively documented in publicly available research, the broader class of pyridine derivatives has demonstrated significant potential as anticancer agents. nih.govresearchgate.net Research into structurally related compounds provides insights into the potential antiproliferative effects of this chemical family.

Pyridine-containing compounds are integral to many pharmaceutical drugs, including those used in cancer chemotherapy like Sorafenib and Regorafenib. nih.gov The pyridine nucleus is a key pharmacophore that has been explored for its ability to inhibit various cancer-related targets. nih.govnih.gov

Derivatives of pyridine have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. For instance, a novel pyridine derivative, LHT-17-19, has shown both antitumor and antimetastatic properties in murine models of lung cancer. researchgate.net Similarly, pyrazole (B372694) derivatives of pyridine have been identified as proapoptotic agents in cervical and breast cancer cells. nih.gov Some pyrazolo-pyridine and pyrazolo-naphthyridine derivatives have shown potent anti-proliferative activity, with IC50 values against HeLa and MCF-7 cell lines as low as 6.4 ± 0.45 µM and 2.03 ± 0.23 µM, respectively. nih.gov

Furthermore, spiro-pyridine derivatives have exhibited promising cytotoxic activity against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines, with IC50 values in the micromolar range. nih.gov One such derivative demonstrated an IC50 of 7.83 ± 0.50 μM against Caco-2 cells. nih.gov These findings underscore the potential of the pyridine scaffold as a basis for the development of new anticancer drugs. The mechanism of action for many of these derivatives involves inducing apoptosis and inhibiting key enzymes involved in cancer cell survival and proliferation, such as Fatty Acid Synthase (FASN) and various kinases. nih.govnih.gov

Table 1: Cytotoxic Activity of Selected Pyridine Derivatives

Compound ClassCell LineIC50 (µM)Reference
Pyrazolo-pyridine derivativeHeLa6.4 ± 0.45 nih.gov
Pyrazolo-naphthyridine derivativeMCF-72.03 ± 0.23 nih.gov
Spiro-pyridine derivativeCaco-27.83 ± 0.50 nih.gov
FASN Inhibitor (Pyridine derivative)HepG228 nih.gov

Antimicrobial/Antibacterial Activity (for derivatives)

Derivatives of this compound, particularly Schiff bases and their metal complexes, have been a significant area of research for developing new antimicrobial agents. The pyridine ring is a critical component that can enhance the antibacterial and antifungal properties of these compounds. mdpi.com

Schiff Base Derivatives:

Schiff bases are formed by the condensation of a primary amine, such as this compound, with an aldehyde or ketone. These compounds, containing an azomethine (-C=N-) group, have demonstrated a broad spectrum of biological activities, including antimicrobial properties. biotech-asia.orgnih.gov

Studies on Schiff bases derived from 2-aminopyridine (B139424) and various aldehydes have shown activity against both Gram-positive and Gram-negative bacteria. For example, Schiff bases derived from 2-acetylpyridine (B122185) have been synthesized and their metal complexes evaluated for antibacterial activity against strains like Methicillin-resistant Staphylococcus aureus (MRSA), Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov The results indicated that the metal complexes of these Schiff bases were particularly effective against MRSA. nih.gov

Metal Complexes of Schiff Base Derivatives:

The antimicrobial activity of Schiff bases is often enhanced upon chelation with metal ions. biotech-asia.orgnih.gov Complexes of Schiff bases derived from pyridine-containing amines with metals such as copper(II), nickel(II), cobalt(II), and zinc(II) have been extensively studied. sjpas.comresearchgate.net

For instance, metal complexes of a Schiff base derived from 2-amino-3-methylpyridine (B33374) and 2-hydroxy-1-naphthaldehyde (B42665) were screened for their in vitro antimicrobial activity against Staphylococcus aureus, Escherichia coli, Streptococcus pneumoniae, Klebsiella pneumoniae, Aspergillus niger, and Candida albicans, showing potential as both antibacterial and antifungal agents. In another study, metal(II) complexes of a hydrazone ligand derived from the condensation of cephalexin (B21000) with 2,6-diacetylpyridine (B75352) bis(hydrazone) demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus. nih.gov

The enhanced activity of the metal complexes is often attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane. nih.gov

Table 2: Antimicrobial Activity of Selected Pyridine-derived Schiff Bases and their Metal Complexes

Compound TypeMicroorganismActivityReference
Schiff bases of 2-acetylpyridine metal complexesMethicillin-resistant Staphylococcus aureus (MRSA)Highly inhibitive nih.gov
Schiff bases of 2-acetylpyridine metal complexesAcinetobacter baumanniiWeak antibacterial activity nih.gov
Schiff bases of 2-acetylpyridine metal complexesPseudomonas aeruginosaWeak antibacterial activity nih.gov
Schiff base from 2-amino-3-methylpyridine and its metal complexesStaphylococcus aureus, Escherichia coli, Streptococcus pneumoniae, Klebsiella pneumoniaePotential antibacterial agent
Schiff base from 2-amino-3-methylpyridine and its metal complexesAspergillus niger, Candida albicansPotential antifungal agent
Hydrazone metal complexes from 2,6-diacetylpyridineEscherichia coli, Staphylococcus aureusAntibacterial activity observed nih.gov

Computational and Spectroscopic Studies of 2 6 Methylpyridin 2 Yl Ethanamine

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure and confirming the identity of a chemical compound. For 2-(6-Methylpyridin-2-yl)ethanamine, a comprehensive analysis would involve several key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. This would include the carbons of the pyridine (B92270) ring, the ethyl group, and the methyl group. The chemical shifts would provide valuable information about the electronic environment of each carbon atom. For instance, data for the related compound 2-amino-6-methylpyridine (B158447) shows characteristic shifts for the pyridine ring carbons and the methyl carbon, which can serve as a reference point for predicting the spectrum of the target compound. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. While experimental mass spectra for this compound are not widely published, predicted mass-to-charge ratios (m/z) for various adducts are available. These predictions are crucial for identifying the compound in complex mixtures and for confirming its molecular formula (C₈H₁₂N₂). rsc.org

Below is a table of predicted collision cross-section (CCS) values for different adducts of this compound, which provides information about the ion's shape in the gas phase. rsc.org

Adductm/zPredicted CCS (Ų)
[M+H]⁺137.10733128.0
[M+Na]⁺159.08927136.0
[M-H]⁻135.09277130.0
[M+NH₄]⁺154.13387148.3
[M+K]⁺175.06321133.9
[M+H-H₂O]⁺119.09731121.7
[M+HCOO]⁻181.09825152.1
[M+CH₃COO]⁻195.11390176.2
[M+Na-2H]⁻157.07472135.5
[M]⁺136.09950126.7
[M]⁻136.10060126.7

Table 1: Predicted Collision Cross Section (CCS) values for this compound adducts. Data sourced from PubChem. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An experimental FTIR spectrum for this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and N-H bending vibrations. While a specific spectrum for the title compound is not available, studies on related substituted pyridines provide a basis for interpreting its vibrational modes. cet-science.comacs.orgresearchgate.net

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the pyridine ring is the primary chromophore. The absorption maxima (λmax) would be expected in the UV region, characteristic of π → π* and n → π* transitions of the aromatic system. The substitution on the pyridine ring would influence the exact position and intensity of these absorption bands. Studies on other pyridine derivatives can offer insights into the expected UV-Vis spectral properties. researchgate.net

Computational Chemistry Approaches

Computational methods are increasingly used to predict the pharmacokinetic properties and drug-likeness of molecules, aiding in the early stages of drug discovery.

In Silico ADME Parameters and Drug-Likeness Properties

In silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating the potential of a compound as a drug candidate. nih.govnih.gov While a dedicated computational study with a full ADME profile for this compound is not publicly available, some fundamental drug-likeness properties can be estimated.

One of the simplest and most widely used parameters is the predicted octanol-water partition coefficient (XlogP), which gives an indication of a molecule's lipophilicity. For this compound, the predicted XlogP is 0.6. rsc.org This value falls within the range typically associated with good oral bioavailability.

Density Functional Theory (DFT) Studies (for related complexes)

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, geometry, and spectroscopic properties of molecules and their metal complexes. While specific DFT studies on complexes of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related ligands, such as 6-methylpyridine-2-carboxylic acid and various bipyridine derivatives. These studies provide a framework for understanding the potential behavior of this compound in coordination complexes.

Research on metal complexes containing 6-methylpyridine-2-carboxylic acid has demonstrated the utility of DFT in optimizing molecular geometries and predicting spectral behaviors. nih.gov For instance, the DFT/HSEh1PBE/6-311G(d,p)/LanL2DZ level of theory has been successfully applied to elucidate the structures and electronic transitions of such complexes. nih.gov These calculations often correlate well with experimental data from X-ray diffraction and spectroscopic methods like FT-IR and UV-Vis. nih.gov The study of global chemical reactivity descriptors such as electronic chemical potential (µ), chemical hardness (η), and electrophilicity (ω) through DFT can also predict the stability and reactivity of these complexes. mdpi.com For example, a lower energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often indicates higher chemical reactivity and biological activity. nih.gov

In the context of this compound complexes, DFT could be employed to:

Predict the preferred coordination geometry (e.g., octahedral, tetrahedral) with various metal ions.

Calculate vibrational frequencies (IR and Raman spectra) to aid in the interpretation of experimental spectra.

Simulate electronic absorption spectra (UV-Vis) to understand the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT).

Assess the stability of the complexes by calculating binding energies.

Perform molecular docking studies to predict the interaction of these complexes with biological macromolecules, such as enzymes or DNA. nih.gov

A study on mixed ligand metal complexes of 6-mercaptopurine (B1684380) and nicotinamide (B372718) also highlights the application of DFT in determining the coordination behavior and predicting the biological potential of the complexes. cajost.com.ng The calculations supported the proposed structures and helped in understanding the antioxidant and antimicrobial activities of the synthesized compounds. cajost.com.ng

Computational Method Application in Studying Related Pyridine Complexes Potential Insights for this compound Complexes
DFT Geometry Optimization Determination of stable 3D structures of metal complexes with ligands like 6-methylpyridine-2-carboxylic acid. nih.govPrediction of the most stable coordination geometries and bond lengths/angles in complexes of this compound.
TD-DFT Calculation of electronic absorption spectra and assignment of electronic transitions. researchgate.netUnderstanding the UV-Vis spectra and the nature of electronic transitions (e.g., MLCT, LMCT, intra-ligand) in its metal complexes.
Vibrational Frequency Analysis Correlation of calculated IR and Raman frequencies with experimental spectra to confirm coordination modes. researchgate.netAiding the interpretation of experimental IR spectra to determine how the ligand binds to the metal center.
HOMO-LUMO Analysis Evaluation of the electronic energy gap to predict chemical reactivity and stability. mdpi.comnih.govAssessing the potential reactivity and kinetic stability of its coordination compounds.
Molecular Docking Simulation of the interaction between metal complexes and biological targets to predict binding affinity and mode. nih.govInvestigating the potential of its metal complexes as inhibitors of specific enzymes or as DNA-interacting agents.

Studies on Molecular Structure and Function Relationships

The relationship between the molecular structure of a compound and its chemical or biological function is a cornerstone of chemical and pharmaceutical sciences. For pyridine derivatives like this compound, this relationship is often explored through the synthesis and evaluation of a series of related compounds.

Studies on related N-(6-methylpyridin-yl)-substituted aryl amides and 2-methyl-6-(substituted-arylethynyl)pyridines have provided valuable structure-activity relationship (SAR) data. uni.lu These investigations, aimed at developing antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), have shown that even minor structural modifications can significantly impact biological activity. uni.lu For instance, replacing an alkyne linker with an amide group can alter the binding affinity for the receptor. uni.lu Such studies underscore the importance of the spatial arrangement and electronic properties of the substituents on the pyridine ring.

The introduction of different functional groups or the alteration of their positions on the pyridine scaffold can influence several key properties:

Steric Hindrance: The methyl group at the 6-position of this compound can influence the coordination of metal ions and the binding to biological receptors by creating steric bulk around the nitrogen atom of the pyridine ring.

Electronic Effects: The electron-donating nature of the methyl group can increase the electron density on the pyridine ring, potentially affecting its basicity and coordination strength.

Hydrogen Bonding: The primary amine group in the ethanamine side chain is capable of acting as a hydrogen bond donor, which can be critical for interactions with biological targets or for the formation of supramolecular structures.

Industrial Applications and Broader Scientific Context

Applications as Specialty Chemicals

As a specialty chemical, 2-(6-Methylpyridin-2-yl)ethanamine serves as a crucial building block in the synthesis of a range of other chemicals. Its bifunctional nature, containing both a pyridine (B92270) ring and a primary amine group, allows for diverse chemical modifications.

Intermediate in Production of Various Specialty Chemicals

The primary industrial value of this compound lies in its function as an intermediate. It is utilized as a foundational component in the creation of complex organic molecules and is a building block in the synthesis of some pharmaceutical compounds. The pyridine and amine moieties provide reactive sites for constructing larger, more elaborate molecular architectures tailored for specific functions.

Role in Agrochemical Development (e.g., herbicides, pesticides)

Pyridine-based compounds are integral to the agrochemical industry, forming the basis for many modern fungicides, insecticides, and herbicides. researchgate.net These compounds are favored for their high efficacy and low toxicity profiles, aligning with the demand for safer agricultural products. agropages.com

The precursor to this compound, 2-methylpyridine (B31789), is a key starting material for various agrochemicals. agropages.com For instance, through a process of deep chlorination, 2-methylpyridine is converted into 2-chloro-6-trichloromethyl pyridine (CTC). This intermediate is then used to produce pesticides like chlorfenapyr, which also exhibits some herbicidal activity. agropages.com A related compound, 2-(5-Ethylpyridin-2-yl)ethanamine dihydrochloride, is also noted for its potential in developing agrochemicals for pest control.

Precursor/AnalogDerivativeApplication
2-Methylpyridine2-chloro-6-trichloromethyl pyridine (CTC)Intermediate for pesticides (e.g., chlorfenapyr) and nitrogen fertilizer synergists. agropages.com
2-(5-Ethylpyridin-2-yl)ethanamineNot ApplicableInvestigated for developing agrochemicals for pest control.

Catalysis

The structural features of this compound make it and its derivatives highly suitable for applications in catalysis, particularly as ligands that coordinate with metal centers to facilitate chemical transformations.

Utilization in Development of High-Performing Catalysts

Pyridine derivatives are widely employed as ligands in the development of high-performance catalysts. The nitrogen atom of the pyridine ring can coordinate with a metal ion, and this interaction can be fine-tuned by substituents on the ring. The methyl group on this compound, for example, introduces steric hindrance that can influence the catalytic activity and selectivity of the resulting metal complex. Aromatic amine ligands are crucial in catalyst systems, such as the copper(I) chloride-based catalysts used for the polymerization of 2,6-dimethylphenol. smolecule.com

Use as a Catalyst or Ligand in Chemical Reactions

The compound and its analogs can act as ligands in various chemical reactions. For example, secondary amine ligands derived from similar pyridine structures have been evaluated in combination with ruthenium complexes like Ru(PPh3)3Cl2 for use in enantioselective transfer hydrogenation reactions. The ability of the pyridine-amine structure to form stable complexes with transition metals is key to its function in these catalytic systems.

Enantioselective Catalysis (e.g., transfer hydrogenation reactions for related compounds)

A significant area of application for related compounds is in enantioselective catalysis, where a chiral catalyst directs a reaction to preferentially form one of two mirror-image products (enantiomers). A highly effective and direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been demonstrated using a simple chiral ruthenium catalyst, Ru(OAc)2{(S)-binap}. This process successfully converts a range of 2-acetyl-6-substituted pyridines into their corresponding chiral amines with excellent yields and high enantioselectivity (>94% ee). The research highlighted that the nature of the substituent at the 6-position on the pyridine ring was critically important for achieving both high conversion and excellent enantioselectivity.

Q & A

Q. What are the common synthetic routes for 2-(6-Methylpyridin-2-yl)ethanamine, and how do reaction conditions influence yield?

The compound is typically synthesized via catalytic hydrogenation of 2-(6-methylpyridin-2-yl)acrylonitrile or reductive amination of 6-methylpicolinaldehyde. For example, a method involving 2-vinylpyridine derivatives with methyl substituents has been reported, where reaction temperature (60–100°C) and hydrogen pressure (3–5 atm) critically affect yield and purity. Impurities from incomplete reduction (e.g., residual nitriles) require purification via column chromatography or recrystallization .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify the pyridine ring protons (δ 7.0–8.5 ppm) and ethylamine chain (δ 2.8–3.5 ppm).
  • Mass spectrometry (MS) : Molecular ion peak at m/z 122.17 (C7_7H10_{10}N2_2) with fragmentation patterns matching the pyridinylethylamine backbone.
  • X-ray crystallography : For solid-state structural confirmation, though limited by crystallizability .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon/nitrogen) at 2–8°C in airtight, light-resistant containers. The compound is hygroscopic and prone to oxidation; periodic purity checks via TLC or HPLC are recommended. Degradation products (e.g., N-oxides) can be minimized by adding stabilizers like BHT (butylated hydroxytoluene) .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in coordination chemistry, and what factors optimize metal complex formation?

The amine and pyridine nitrogen atoms act as bidentate ligands for transition metals (e.g., Fe, Cu). Optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance solubility.
  • pH control : Neutral to slightly basic conditions (pH 7–9) prevent protonation of the amine group.
  • Stoichiometry : A 2:1 ligand-to-metal ratio is common for octahedral complexes. Characterization via UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry confirms redox activity .

Q. How can researchers resolve contradictions in catalytic efficiency data for metal complexes of this compound?

Discrepancies in catalytic activity (e.g., in hydrogenation or C–C coupling) may arise from:

  • Impurity profiles : Trace metals or oxidized ligands alter catalytic sites. Use ICP-MS to quantify metal impurities.
  • Reaction milieu : Solvent polarity and temperature effects on ligand conformation. Computational studies (DFT) can model ligand flexibility and metal-ligand bond strength .

Q. What methodologies are suitable for studying the compound’s interactions with biological targets, such as neurotransmitter receptors?

  • Receptor binding assays : Radiolabeled (e.g., 3H^3H) derivatives compete with endogenous ligands (e.g., serotonin, NMDA) in vitro.
  • Molecular docking : Simulations (AutoDock Vina) predict binding affinity to receptors like 5-HT2A_{2A} or NMDA, guided by the compound’s amine-pyridine pharmacophore.
  • In vivo electrophysiology : Measure neuronal activity changes in model organisms .

Q. How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

  • Substitution : Introduce halogens or methyl groups at the pyridine 4-position via electrophilic substitution.
  • Oxidation : Generate N-oxides using m-CPBA (meta-chloroperbenzoic acid) to study electronic effects on ligand properties.
  • Reductive alkylation : Modify the ethylamine chain with aldehydes/ketones to probe steric effects .

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